molecular formula C11H13NO4 B020222 Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 13622-59-8

Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No. B020222
CAS RN: 13622-59-8
M. Wt: 223.22 g/mol
InChI Key: NUIUXLUVFCMOIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been utilized in the synthesis of heterocyclic systems. For example, it was used in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its utility in the synthesis of complex molecules from acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through X-ray diffraction, indicating that these molecules can adopt specific conformations which are crucial for their reactivity and interaction with other molecules. This information helps in understanding the reactivity and potential applications of Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of new bonds and structures. For instance, it has been used in cyclization reactions, forming anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating its versatility in chemical transformations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Scientific Research Applications

  • Catalyst Studies : It is used for studying the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts under hydrogen (King & Strojny, 1982).

  • Coordination Chemistry : This compound finds application in the study of coordination chemistry of copper(II) complexes with various aminoalcohol and benzoate ligands (Sama et al., 2017).

  • Synthesis of Novel Compounds : It can be used for synthesizing novel compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones (Koza et al., 2013).

  • Heterocyclic System Synthesis : It is used in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones (Selič et al., 1997).

  • Photoiniferter Applications : Proposed as a photoiniferter in nitroxide-mediated photo polymerization (Guillaneuf et al., 2010).

  • Antiproliferative Activity : Shows promise in antiproliferative activity toward human cancer cells due to its inhibition of tubulin polymerization (Minegishi et al., 2015).

  • Intermediate in Pharmaceutical Synthesis : Acts as an intermediate in the synthesis of pharmaceutical compounds like sulpiride (Xu et al., 2018).

  • Prostanoids Building Block : Serves as a building block for prostanoids (Valiullina et al., 2019).

  • Chemical Cyclization : Undergoes cyclization in the presence of bases, giving 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Ukrainets et al., 2014).

  • Photophysical Studies : Enhances deep blue luminescence in certain chemical environments (Kim et al., 2021).

  • Antibacterial Activity : Demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria (Karai et al., 2017); (Karai et al., 2018).

  • Testing for Resistance to Hypoxia : Synthesized and tested for resistance to hypoxia in mice (Li Yf & Ji Qe, 1987).

  • Metabolite Studies : Metabolized in crops like wheat and barley into specific compounds (Anderson et al., 1989).

  • Biomedical Applications : Has potential applications in biomedical fields due to photo-stability and antimicrobial properties (Erol et al., 2021).

  • Photodegradation Studies : Investigated for photodegradation on various surfaces (Bhattacharjeel & Dureja, 2002).

  • Synthesis Advantages : Employed in synthetic routes due to advantages like short synthetic routes and low costs (Jiang Jian-hui, 2010).

  • Ring System Synthesis : Utilized in the synthesis of complex ring systems like pyrrolo[2,1-c][1,4]benzodiazocines (Koriatopoulou et al., 2008).

  • Ecotoxicology : Assessed for risks to nontarget soil organisms in the field (Idinger et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , and H315, H319, H335 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-6-4-3-5-8(9)11(14)16-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIUXLUVFCMOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409415
Record name Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate

CAS RN

13622-59-8
Record name Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Crifar, FL Ducker, S Nguyen Thanh… - The Journal of …, 2019 - ACS Publications
Continuous flow chemistry has improved efficiency in the Heumann indole process. 3-Substituted indoles were prepared by three flow steps performed in succession in better overall …
Number of citations: 7 pubs.acs.org

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